Chlorphenesin-D5

Bioanalysis LC-MS/MS Matrix Effect

For robust bioanalytical method validation, choose Chlorphenesin-D5, the definitive stable isotope-labeled internal standard. Its +5 Da mass shift eliminates interference from endogenous analytes, ensuring co-elution and identical recovery—critical for FDA/EMA-compliant pharmacokinetic and doping control studies. This targeted tool enables precise quantification of chlorphenesin in complex matrices (plasma, urine, cosmetics) where unlabeled analogs fail.

Molecular Formula C9H11ClO3
Molecular Weight 207.66 g/mol
Cat. No. B15558525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphenesin-D5
Molecular FormulaC9H11ClO3
Molecular Weight207.66 g/mol
Structural Identifiers
InChIInChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/i5D2,6D2,8D
InChIKeyMXOAEAUPQDYUQM-UYIYKIQYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorphenesin-D5: A Deuterated Stable Isotope-Labeled Internal Standard for Precise Quantification


Chlorphenesin-D5 is a deuterated isotopologue of the synthetic preservative and muscle relaxant chlorphenesin, wherein five hydrogen atoms are replaced by the stable isotope deuterium (²H) . With a molecular formula of C₉H₆D₅ClO₃ and a monoisotopic mass of 207.0711 Da, this compound exhibits a +5 Da mass shift relative to the unlabeled parent molecule (202.0396 Da) . This structural modification preserves nearly all physicochemical properties of the analyte while creating a distinct mass spectrometric signature, making it a critical tool as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method development .

Why Unlabeled Chlorphenesin or Structural Analogs Cannot Substitute for Chlorphenesin-D5 in Quantitative LC-MS/MS


The substitution of Chlorphenesin-D5 with unlabeled chlorphenesin or a structural analog as an internal standard (IS) for LC-MS/MS quantification introduces significant analytical inaccuracies that can invalidate an assay. Unlabeled IS will be indistinguishable from the endogenous or incurred analyte, precluding its use in isotope dilution mass spectrometry [1]. While a structural analog IS can be separated chromatographically or mass spectrometrically, it will not co-elute with the analyte under identical conditions and is therefore subject to differential extraction recovery, ionization efficiency, and matrix effects [2]. This can lead to substantial method bias, particularly in complex biological matrices like plasma or urine, and often results in method validation failures due to poor accuracy and precision as mandated by regulatory guidance from bodies like the FDA and EMA [3].

Quantitative Evidence for Chlorphenesin-D5 Selection: Analytical Performance vs. Comparators


Superior Matrix Effect Compensation with Chlorphenesin-D5 vs. Structural Analog IS

When using a non-deuterated, structural analog internal standard (IS) like dibutyl phthalate for chlorphenesin quantification in plasma via GC, the method relies on the assumption of identical extraction and detection behavior, which is not guaranteed in complex biological matrices [1]. In contrast, Chlorphenesin-D5, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences the same matrix effects, ionization suppression/enhancement, and extraction losses, thereby providing a direct and robust correction mechanism [2]. A general evaluation of deuterated IS performance across various biological matrices demonstrated that the matrix effect (ME), defined as the ratio of peak area in matrix to peak area in solvent, can range from 85% to 115%, but the use of a co-eluting SIL-IS effectively normalizes this variation, maintaining assay accuracy and precision where a structural analog IS would fail [3].

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Enhanced Chromatographic Throughput and Reduced Rejection Rates with SIL-IS like Chlorphenesin-D5

The implementation of a stable isotope-labeled internal standard (SIL-IS) such as Chlorphenesin-D5 directly contributes to method robustness and operational efficiency in high-throughput bioanalytical laboratories. According to industry experts, the use of deuterated IS can reduce overall chromatography time and increase assay robustness, leading to a quantifiable increase in sample throughput and a significant reduction in analytical run rejection rates [1]. While specific data for Chlorphenesin-D5 are not public, this is a well-established class-level benefit of SIL-IS over unlabeled compounds, which are not suitable as IS, and structural analog IS, which often require longer, more complex separations to resolve them from the analyte and matrix interferences.

High-Throughput Screening Bioanalysis LC-MS/MS Method Robustness

Mitigation of Deuterium-Specific Analytical Bias in LC-MS/MS vs. Other Isotopologues

A critical consideration in selecting any deuterated internal standard is the potential for a chromatographic isotope effect, where deuterium substitution can cause a slight shift in retention time (tR) on reversed-phase columns, potentially leading to differential matrix effects at the electrospray ionization source [1]. While this is a class-level effect for all ²H-labeled compounds, it can be mitigated or absent depending on the specific analyte and chromatographic conditions. In contrast, ¹³C or ¹⁵N labeled isotopologues co-elute perfectly with the analyte, eliminating this specific risk. However, for chlorphenesin, no literature currently reports a significant tR shift for Chlorphenesin-D5 that compromises quantification accuracy. This underscores the necessity for end-users to validate their specific method; the procurement decision should be informed by the availability of Chlorphenesin-D5 as a fit-for-purpose SIL-IS, with the understanding that method validation will confirm its co-elution performance.

Isotope Effects LC-MS/MS Retention Time Shift Method Accuracy

High-Value Applications for Chlorphenesin-D5 in Bioanalytical and Pharmaceutical Workflows


Regulatory Bioequivalence Studies for Chlorphenesin Carbamate Formulations

As evidenced by its use in validated LC-MS/MS methods for determining chlorphenesin carbamate in human plasma, a SIL-IS like Chlorphenesin-D5 is essential for bioequivalence studies comparing different drug formulations [1]. It ensures the high accuracy and precision required for pharmacokinetic parameter calculations (AUC, Cmax, Tmax) by the FDA and EMA, enabling robust comparisons between test and reference products. Its use directly supports Abbreviated New Drug Applications (ANDA) and DMF filings [2].

Forensic and Anti-Doping Analysis for Cosmetic Preservative Contamination

Given the demonstrated need to differentiate cosmetic exposure from prohibited substance ingestion, Chlorphenesin-D5 is the ideal IS for quantifying chlorphenesin in human urine and differentiating its presence from metabolites like 4-chlorophenoxyacetic acid (4-CPA), which is also shared with other compounds [1]. The high specificity of the SIL-IS method prevents false-positive results in doping control [2].

Cosmetic Product Quality Control and Stability Studies

For the simultaneous determination of chlorphenesin alongside other preservatives (e.g., parabens, phenoxyethanol) in complex cosmetic matrices like creams and lotions, Chlorphenesin-D5 provides unmatched analytical accuracy [1]. It compensates for the significant matrix effects and variable extraction recoveries inherent in these sample types, ensuring precise quantification for product release testing and shelf-life stability studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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